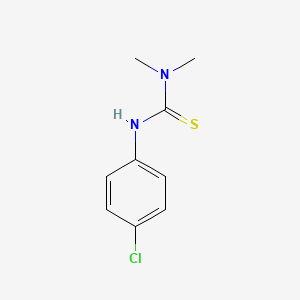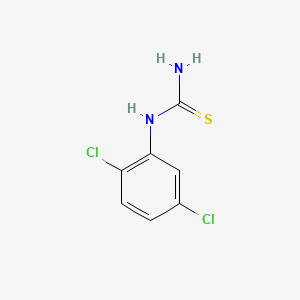
4-Phénylisoxazole
Vue d'ensemble
Description
4-Phenylisoxazole is a heterocyclic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is part of the isoxazole family, which is known for its significant biological and pharmacological activities .
Applications De Recherche Scientifique
4-Phenylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
Target of Action
Isoxazole derivatives have been known to interact with various targets, such as cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the inflammatory response, making them a common target for anti-inflammatory drugs .
Mode of Action
Isoxazole derivatives have been shown to modulate the activity of their targets, such as cox enzymes, through hydrophobic interactions . This modulation can result in changes to the target’s function, potentially leading to therapeutic effects .
Biochemical Pathways
Given the potential interaction with cox enzymes, it’s plausible that 4-phenylisoxazole could influence the prostaglandin synthesis pathway, which is regulated by these enzymes .
Pharmacokinetics
The drug-likeness score (dls) of related compounds suggests good bioavailability .
Result of Action
Related isoxazole derivatives have demonstrated antibacterial activities , suggesting that 4-Phenylisoxazole may also have similar effects.
Action Environment
The synthesis of related isoxazole derivatives has been achieved under environmentally benign conditions , suggesting that the action of 4-Phenylisoxazole may also be influenced by environmental factors.
Analyse Biochimique
Biochemical Properties
4-Phenylisoxazole plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclooxygenase-1 (COX-1), a key enzyme involved in the inflammatory process . By inhibiting COX-1, 4-Phenylisoxazole can reduce inflammation and pain. Additionally, this compound interacts with various proteins and other biomolecules, influencing their activity and stability. For instance, it has been found to bind selectively to certain receptors, modulating their function and contributing to its therapeutic effects.
Cellular Effects
The effects of 4-Phenylisoxazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Phenylisoxazole can inhibit the proliferation of cancer cells by interfering with specific signaling pathways . It also affects gene expression by altering the transcriptional activity of certain genes, leading to changes in protein synthesis and cellular behavior. Furthermore, 4-Phenylisoxazole impacts cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4-Phenylisoxazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of COX-1, 4-Phenylisoxazole prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 4-Phenylisoxazole can interact with other biomolecules, such as receptors and transcription factors, altering their activity and leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of 4-Phenylisoxazole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . The long-term effects of 4-Phenylisoxazole on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to 4-Phenylisoxazole can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may have therapeutic implications.
Dosage Effects in Animal Models
The effects of 4-Phenylisoxazole vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as reducing inflammation and inhibiting cancer cell proliferation . At higher doses, 4-Phenylisoxazole can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
4-Phenylisoxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which catalyze the oxidation of 4-Phenylisoxazole, followed by conjugation reactions that enhance its solubility and facilitate its excretion. The metabolic pathways of 4-Phenylisoxazole can influence its bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 4-Phenylisoxazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, certain membrane transporters can mediate the entry of 4-Phenylisoxazole into cells, while binding proteins can influence its localization and accumulation within specific tissues. These interactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of 4-Phenylisoxazole.
Subcellular Localization
The subcellular localization of 4-Phenylisoxazole is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 4-Phenylisoxazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate enzyme activity and cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylisoxazole typically involves a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: In industrial settings, the synthesis of 4-Phenylisoxazole can be achieved through a one-pot preparation method involving the reaction of terminal alkynes with n-butyllithium, followed by treatment with aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of isoxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products: The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and other heterocyclic derivatives .
Comparaison Avec Des Composés Similaires
Isoxazole: The parent compound of 4-Phenylisoxazole, known for its broad spectrum of biological activities.
4-Nitro-3-Phenylisoxazole: A derivative with potent antibacterial properties.
4-Fluoroisoxazole: Known for its unique reactivity and applications in medicinal chemistry.
Uniqueness: 4-Phenylisoxazole stands out due to its specific substitution pattern, which imparts unique biological activities and synthetic versatility. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
4-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-10-11-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVAZWIBJQZOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372794 | |
| Record name | 4-Phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-92-1 | |
| Record name | 4-Phenylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4-Phenylisoxazole?
A1: 4-Phenylisoxazole is a heterocyclic compound with a five-membered ring containing one oxygen atom and one nitrogen atom.
Q2: How does the structure of 4-Phenylisoxazole relate to its reactivity?
A: The presence of a hydrogen atom at the 3-position of the isoxazole ring makes it susceptible to base-catalyzed ring opening. This reaction proceeds through a concerted mechanism involving proton abstraction and N-O bond cleavage, leading to the formation of cyanoenolate anions. []
Q3: Can you explain the photochemical behavior of 4-Phenylisoxazole?
A: Upon exposure to UV light, 4-Phenylisoxazole undergoes a phototransposition reaction, specifically through the P4 pathway. This results in the formation of 4-Phenyloxazole, with the nitrogen and carbon atoms at positions 2 and 3 interchanging within the ring. This phototransposition has been confirmed through deuterium and methyl labeling studies. []
Q4: Are there other photochemical reactions observed with 4-Phenylisoxazole derivatives?
A: In addition to phototransposition, some 4-Phenylisoxazole derivatives exhibit photo-ring cleavage. For instance, irradiation of 5-methyl-4-phenylisoxazole leads to the formation of aceto-α-phenylacetonitrile. []
Q5: Have any specific biological activities been reported for 4-Phenylisoxazole derivatives?
A: Certain derivatives, particularly those with aryl substituents at the 3-position, have shown promising selective inhibition of Cyclooxygenase-1 (COX-1). This selectivity is attributed to specific structural features, including the presence of 5-methyl, 4-phenyl, and a 5-chloro(-bromo or -methyl)furan-2-yl group on the isoxazole core. [, ]
Q6: What are the potential implications of selective COX-1 inhibition by 4-Phenylisoxazole derivatives?
A: Selective COX-1 inhibitors are of significant interest for their potential as antiplatelet agents with reduced gastrointestinal side effects compared to non-selective COX inhibitors. []
Q7: How does the presence of a sulfonamide group influence the biological activity of 4-Phenylisoxazole derivatives?
A: Interestingly, the inclusion of a benzenesulfonamide group, as seen in the COX-2 selective inhibitor Valdecoxib, can reverse the COX selectivity profile. Removing this group from 3,4-diarylisoxazole analogues resulted in compounds that displayed selective COX-1 inhibition. []
Q8: Has the binding mode of 4-Phenylisoxazole-based COX-1 inhibitors been investigated?
A: Yes, molecular docking studies have been employed to elucidate the binding interactions of these inhibitors with COX-1. This approach provides insights into the structural basis for their selectivity and potency. []
Q9: How do tautomeric forms influence the properties of 4-Phenylisoxazoles?
A: 4-Phenylisoxazoles with hydroxyl groups at positions 3 and 5 exhibit tautomerism. The predominant tautomer in solution depends on the solvent polarity. For example, a zwitterionic form prevails in ether, while different tautomers might be favored in polar protic solvents. This tautomeric behavior can influence reactivity and physicochemical properties. []
Q10: Have there been studies on the crystal structure of 4-Phenylisoxazole derivatives?
A: X-ray crystallography studies have been conducted on 4-phenyl-3-hydroxyisoxazol-5-one semihydrate. This derivative exhibits an intricate hydrogen-bonded polymeric structure in the solid state, highlighting the role of intermolecular interactions. []
Q11: Can 4-Phenylisoxazole derivatives participate in gold-catalyzed reactions?
A: Theoretical DFT calculations suggest that 4-Phenylisoxazole derivatives can react with alkynyl thioethers in the presence of gold catalysts. These reactions proceed through complex mechanisms, potentially leading to various heterocyclic products like pyrroles and sulfur-substituted β-keto enamides. The selectivity of these reactions depends on factors such as substituents on the isoxazole ring. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)







